Methyl 2-(1H-pyrrol-1-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1H-pyrrol-1-yl)prop-2-enoate is a chemical compound that has garnered significant attention in scientific research due to its unique properties. This compound is also known as methyl sorbate or sorbic acid methyl ester. Methyl sorbate is a colorless, odorless liquid that is soluble in water and organic solvents. It is commonly used in the food industry as a preservative due to its antimicrobial properties.
Mechanism Of Action
The antimicrobial activity of methyl sorbate is due to its ability to disrupt the cell membrane of microorganisms. It acts by inhibiting the growth and reproduction of microorganisms, leading to their death. Methyl sorbate is also thought to have antitumor properties due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Biochemical And Physiological Effects
Methyl sorbate has been shown to have low toxicity and is generally considered safe for use in food and medical applications. However, high doses of methyl sorbate can cause irritation and damage to the skin and eyes. Ingestion of large amounts of methyl sorbate can also cause gastrointestinal distress.
Advantages And Limitations For Lab Experiments
Methyl sorbate is a valuable compound for use in laboratory experiments due to its antimicrobial properties. It can be used to study the effects of antimicrobial agents on microorganisms and to develop new antimicrobial compounds. However, the use of methyl sorbate in laboratory experiments is limited by its low solubility in water, which can make it difficult to work with.
Future Directions
There are several potential future directions for the study of methyl sorbate. One area of research is the development of new antimicrobial compounds based on the structure of methyl sorbate. Another area of research is the investigation of the antitumor properties of methyl sorbate and its potential use in cancer treatment. Additionally, the study of the toxicity and safety of methyl sorbate in different applications is an important area of research.
Synthesis Methods
Methyl sorbate can be synthesized through the reaction of sorbic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out at a temperature of around 50-60°C and under reflux conditions. The yield of the reaction is typically high, and the resulting product is purified through distillation.
Scientific Research Applications
Methyl sorbate has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and yeast. This makes it a valuable compound for use in the food industry as a preservative. Methyl sorbate has also been studied for its potential use in medical applications. It has been shown to have antitumor properties and may be useful in the treatment of cancer.
properties
CAS RN |
134703-37-0 |
---|---|
Product Name |
Methyl 2-(1H-pyrrol-1-yl)prop-2-enoate |
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
methyl 2-pyrrol-1-ylprop-2-enoate |
InChI |
InChI=1S/C8H9NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h3-6H,1H2,2H3 |
InChI Key |
QXZXGNKWLHGURE-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C)N1C=CC=C1 |
Canonical SMILES |
COC(=O)C(=C)N1C=CC=C1 |
synonyms |
1H-Pyrrole-1-aceticacid,alpha-methylene-,methylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.